N-bromosuccinimide

Catalog No.
S606736
CAS No.
128-08-5
M.F
C4H4BrNO2
M. Wt
177.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-bromosuccinimide

CAS Number

128-08-5

Product Name

N-bromosuccinimide

IUPAC Name

1-bromopyrrolidine-2,5-dione

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

InChI

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2

InChI Key

PCLIMKBDDGJMGD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)Br

Solubility

0.08 M
In water, 1.47 g/100 g water at 25 °C
Slightly soluble in water
Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane
In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C)

Synonyms

1-Bromo-2,5-pyrrolidinedione; Bromosuccinimide; NBS; NSC 16; Succinbromimide;

Canonical SMILES

C1CC(=O)N(C1=O)Br

Brominating Agent

  • Allylic and Benzylic Bromination

    NBS excels at selectively introducing bromine atoms at allylic (next to a double bond) and benzylic (attached to a benzene ring) positions in organic molecules. This reaction, known as Wohl-Ziegler bromination, is a well-established method for creating new carbon-bromine bonds. Source: [Organic Chemistry Portal - N-Bromosuccinimide (NBS): ]

  • Electrophilic Aromatic Bromination

    NBS can also be used for the controlled bromination of aromatic compounds like phenols, anilines, and specific heterocycles. This process involves the generation of a reactive electrophile (bromonium ion) that attacks the aromatic ring. Source: [PubChem - N-Bromosuccinimide: ]

Oxidizing Agent

  • Alcohol Oxidation

    NBS exhibits mild oxidizing properties, allowing it to convert secondary alcohols to ketones. This transformation often occurs alongside bromination at adjacent positions, leading to a net oxidation effect. Source: [Organic Chemistry Portal - N-Bromosuccinimide (NBS): ]

  • Deprotection Reactions

    NBS can be a useful tool for cleaving certain protecting groups used in organic synthesis. For example, tetrahydropyranyl (THP) ethers, commonly used to protect alcohols, can be efficiently removed using NBS under specific reaction conditions. [Source: [Organic Letters - An Efficient and User-Friendly Procedure for the Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers with N-Bromosuccinimide (NBS) Using β-Cyclodextrin (β-CD) in Water]]

N-bromosuccinimide is a chemical compound with the molecular formula C₄H₄BrNO₂. It is a five-membered cyclic dicarboximide featuring a bromine substituent on the nitrogen atom. This compound appears as a white to off-white crystalline solid and serves primarily as a brominating agent in organic synthesis. N-bromosuccinimide is particularly valued for its ability to facilitate radical substitution and electrophilic addition reactions, making it a versatile reagent in organic chemistry .

NBS can cause irritation and harm if inhaled, ingested, or absorbed through the skin []. It is also a lachrymator (causes tears) and a fire irritant []. When handling NBS, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

N-bromosuccinimide participates in several key reactions:

  • Allylic and Benzylic Bromination: N-bromosuccinimide is widely used for allylic and benzylic bromination through radical mechanisms, commonly referred to as the Wohl-Ziegler reaction. This process involves the formation of stable radical intermediates, leading to the selective bromination of allylic or benzylic positions .
  • Bromination of Alkenes: It can react with alkenes in aqueous solutions to produce bromohydrins. The reaction typically proceeds via the formation of a bromonium ion, followed by nucleophilic attack by water, which results in Markovnikov addition with anti stereochemistry .
  • Oxidative Decarboxylation: N-bromosuccinimide can also facilitate oxidative decarboxylation of α-amino acids, yielding aldehydes and ammonia through an electrophilic bromination followed by decarboxylation .
  • Bromination of Carbonyl Derivatives: It can α-brominate carbonyl compounds either through radical pathways or acid-catalyzed mechanisms, providing high yields with minimal side products .

N-bromosuccinimide can be synthesized through several methods:

  • Direct Halogenation: The most common laboratory synthesis involves adding sodium hydroxide and bromine to an ice-water solution of succinimide, resulting in precipitation of N-bromosuccinimide .
  • Commercial Availability: N-bromosuccinimide is readily available for purchase from chemical suppliers, which simplifies its use in research settings .
  • Recrystallization: To achieve higher purity, crude N-bromosuccinimide can be recrystallized from hot water (90-95 °C), where it is soluble at higher temperatures but precipitates upon cooling .

N-bromosuccinimide has diverse applications in organic synthesis:

  • Bromination Reagent: It is primarily used for brominating hydrocarbons, alcohols, and amines.
  • Oxidative Reactions: N-bromosuccinimide serves as an oxidizing agent in various reactions, enabling transformations that do not incorporate bromine into the final product .
  • Synthetic Intermediates: It plays a critical role in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Interaction studies involving N-bromosuccinimide focus on its reactivity with various substrates under different conditions. Research has shown that it can effectively brominate compounds while minimizing side reactions when used under controlled conditions (e.g., anhydrous solvents) . Additionally, studies have explored its interactions with radical initiators like azobisisobutyronitrile and benzoyl peroxide to enhance reaction efficiency .

N-bromosuccinimide is often compared with other brominating agents due to its unique properties:

Compound NameStructure TypeKey FeaturesComparison with N-Bromosuccinimide
BromineDiatomic moleculeHighly reactive but hazardousN-bromosuccinimide is safer and easier to handle
Sodium BromideIonic compoundLess reactive; requires activation for useN-bromosuccinimide provides more controlled reactivity
1-Bromo-2-naphtholAromatic compoundUsed for electrophilic substitutionN-bromosuccinimide offers broader application scope
Brominated SuccinimidesDerivativesSimilar structure but varying reactivityN-bromosuccinimide is more widely utilized in organic synthesis

N-bromosuccinimide's unique combination of stability, ease of handling, and versatility makes it a preferred choice over many other brominating agents in organic chemistry applications .

Color/Form

Orthorhombic bisphenoidal crystals
Crystals from benzene
Solid at 20 °C and 1031 hPa; powde

XLogP3

-0.1

Boiling Point

338.9 °C at 101.325 kPa

Density

2.098 g/cu cm at 25 °C

LogP

log Kow = -1.19 (est)

Odor

Faint odor of bromine

Melting Point

174.0 °C
173-175 °C (slight decomposition)

UNII

K8G1F2UCJF

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (26.75%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H290 (26.75%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (65.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (41.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (32.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N-Bromosuccinimide is a crystalline solid or powder. It has a slight odor of bromine. It is slightly soluble in water. USE: N-Bromosuccinimide is used to make other chemicals and in laboratory research. EXPOSURE: Workers that use N-bromosuccinimide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to N-bromosuccinimide. If N-bromosuccinimide is released to the environment, it will be broken down in air. N-Bromosuccinimide released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for N-bromosuccinimide to produce toxic effects in humans were not available. Data on the potential for N-bromosuccinimide to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for N-bromosuccinimide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

6.91X10-6 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

128-08-5

Wikipedia

N-bromosuccinimide

Methods of Manufacturing

... prepared by addition of bromine to a cold aqueous solution of succinimide or by reaction of succinimide with NaBrO2 in the presence of HBr.

General Manufacturing Information

2,5-Pyrrolidinedione, 1-bromo-: ACTIVE

Analytic Laboratory Methods

A rapid, simple and sensitive validated visible spectrophotometric method has been described for the assay of verapamil hydrochloride either in pure form or in pharmaceutical formulations. The method involves the oxidation of the verapamil hydrochloride with N-bromosuccinimide in perchloric acid medium at room temperature, leading to the formation of a yellow colored product, which absorbs maximally at 415 nm. Under the optimized experimental conditions, the color is stable up to 45 min and Beer's law is obeyed in the concentration range of 10.0-200.0 ug/mL with molar absorptivity and Sandell's sensitivity of 2.55 x 10(3) L/mol cm and 0.192 ug/sq cm per 0.001 absorbance unit, respectively. The method has been successfully applied to the determination of the drug in commercial dosage forms. Statistical comparison of the results with those of a reference method by means of point and interval hypothesis shows excellent agreement and indicates no significant difference in accuracy and precision. Results of analyses were optimized and validated statistically and through recovery studies. The experimental true bias of all samples is smaller than +/-2%.
A simple, sensitive, and selective method for determination of acetaminophen based on its oxidation using N-bromosuccinimide (NBS) to produce a highly fluorescent product. Optimization of reaction variables was carried out concerning NBS concentration, pH, temperature, reaction time, and stability time. Under optimal analytical conditions, the fluorescent intensity was measured at lambda emission. 442 nm (excitation at lambda 330 nm). The linearity range is 120-800 ng/mL with lower detection limit of 33.6 ng/mL acetaminophen. The method was applied successfully to the determination of the compound in pharmaceutical preparations, with average recovery of 100.3 +/- 2%. The method was also applied successfully to the determination of the drug in spiked plasma samples, with an average recovery of 101.2 +/- 1%. Interference effects of some compounds, present in combination with acetaminophen, were studied and the tolerance limits of these compounds were determined.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Light sensitive. Moisture sensitive. Store under inert gas.

Interactions

N-Bromosuccinimide (NBS) is a known protein reagent able to modify amino acids and proteins, resulting in oxidation of tryptophan, tyrosine and histidine residues, as well as sulfhydryl, alcohol and phenol groups. These properties make NBS a suitable reagent to selectively block certain amino acid residues in biochemistry, and also permit the histochemical detection of proteins by oxidative deamination followed by the Schiff reaction. In this paper we show that, under ultraviolet excitation, NBS selectively reveals the cytoplasmic granules of mammalian eosinophils and chicken heterophils, rendering considerable white--blue fluorescence, in a remarkable fluorogenic reaction which rapidly increases at the beginning of the observation. This emission slightly decays afterwards and then remains almost stable still yielding a high level of emission after 10 min of continuous excitation. Possible mechanisms underlying these results are discussed and we propose NBS as a very suitable fluorogenic reagent for the microscopical detection and analysis of proteins.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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